molecular formula C18H25NO4S B4026487 propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B4026487
M. Wt: 351.5 g/mol
InChI Key: UKHYJVXDHGOCSS-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific reagents and conditions, such as phosphorus pentasulfide (P4S10) for sulfurization and basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while reduction can produce alcohols from carbonyl groups .

Scientific Research Applications

Propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific structural features, such as the presence of a tetrahydrofuran-2-ylcarbonyl group and a cyclohepta[b]thiophene core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other thiophene derivatives .

Properties

IUPAC Name

propan-2-yl 2-(oxolane-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-11(2)23-18(21)15-12-7-4-3-5-9-14(12)24-17(15)19-16(20)13-8-6-10-22-13/h11,13H,3-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHYJVXDHGOCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
propan-2-yl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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